Trifluoroacetic acid

Organic Synthesis Acid Catalysis Peptide Synthesis

Trifluoroacetic acid (TFA, CAS 76-05-1) is a perfluorinated carboxylic acid characterized by extreme acidity (pKa 0.23–0.59) attributable to the electron-withdrawing trifluoromethyl group, which stabilizes the conjugate base. TFA is a colorless, volatile liquid miscible with water and most organic solvents, functioning as a non-oxidizing strong acid with widespread utility as an ion-pairing reagent in reversed-phase liquid chromatography (RPLC) and as a cleavage/deprotection agent in solid-phase peptide synthesis (SPPS).

Molecular Formula C2HF3O2
C2HF3O2
CF3COOH
Molecular Weight 114.02 g/mol
CAS No. 76-05-1
Cat. No. B043106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetic acid
CAS76-05-1
SynonymsAcid, Trifluoroacetic
Cesium Trifluoroacetate
Trifluoroacetate
Trifluoroacetate, Cesium
Trifluoroacetic Acid
Molecular FormulaC2HF3O2
C2HF3O2
CF3COOH
Molecular Weight114.02 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O
InChIInChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyDTQVDTLACAAQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.
In water, miscible at 20 °C
1000 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 100 (very good)

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetic Acid (CAS 76-05-1): Strong Organic Acid for Peptide Synthesis and Chromatography Applications


Trifluoroacetic acid (TFA, CAS 76-05-1) is a perfluorinated carboxylic acid characterized by extreme acidity (pKa 0.23–0.59) attributable to the electron-withdrawing trifluoromethyl group, which stabilizes the conjugate base [1]. TFA is a colorless, volatile liquid miscible with water and most organic solvents, functioning as a non-oxidizing strong acid with widespread utility as an ion-pairing reagent in reversed-phase liquid chromatography (RPLC) and as a cleavage/deprotection agent in solid-phase peptide synthesis (SPPS) [2].

Why Trifluoroacetic Acid Cannot Be Interchanged with Generic Organic Acids in Critical Workflows


Substituting TFA with structurally similar halogenated acids or weaker carboxylic acids is not straightforward due to fundamental differences in acid strength (pKa), ion-pairing behavior, and volatility. TFA's extreme acidity (pKa ~0.23) is approximately 33,000–100,000 times greater than acetic acid [1], enabling efficient protonation of basic residues and silanol suppression that weaker acids cannot achieve. Conversely, TFA's strong ion-pairing effect with basic analytes suppresses MS signal intensity compared to formic acid [2], while longer-chain perfluorinated acids alter chromatographic selectivity in ways TFA cannot replicate [3]. Additionally, TFA's low boiling point (72.4°C) facilitates post-reaction removal via rotary evaporation, unlike trichloroacetic acid (TCA) which requires neutralization or extraction . These property-driven performance differences mandate compound-specific selection rather than generic substitution.

Quantitative Evidence: Trifluoroacetic Acid Differentiation Against Key Comparators


Trifluoroacetic Acid vs Acetic Acid: 33,000-Fold Greater Acidity Enables Protonation-Dependent Reactions

Trifluoroacetic acid exhibits dramatically greater acidity than acetic acid due to the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the trifluoroacetate anion relative to the undissociated acid [1]. This fundamental property difference enables TFA to function as an effective proton source and catalyst in reactions where acetic acid is too weak to drive protonation.

Organic Synthesis Acid Catalysis Peptide Synthesis

TFA vs Trichloroacetic Acid and Dichloroacetic Acid: Superior Acidity and Ease of Post-Reaction Removal

Among halogenated acetic acids, TFA demonstrates the strongest acidity (pKa 0.23), compared to trichloroacetic acid (TCA, pKa 0.66) and dichloroacetic acid (DCA, pKa 1.48) . More importantly for synthetic workflows, TFA's low boiling point of 72.4°C enables straightforward removal by rotary evaporation post-reaction, whereas TCA and DCA have significantly higher boiling points (approximately 196°C and 194°C, respectively) and require neutralization or extraction for removal .

Organic Synthesis Surface Treatment Peptide Synthesis

TFA vs Formic Acid in HPLC: Superior Peak Shape at Cost of MS Sensitivity

In reversed-phase HPLC of proteins and peptides, TFA is the most widely used mobile phase additive because it provides sharp, symmetrical peaks and adequate retention for biological macromolecules on hydrophobic stationary phases [1]. Comparative studies demonstrate that peak widths at half height were 69–104% larger when using 0.5% formic acid compared with 0.1% TFA, with even worse peak shape observed with 0.1% formic acid [2]. However, TFA is a strong suppressor of MS signal due to ion-pairing effects [3].

HPLC Peptide Separation Chromatography Method Development

TFA vs Difluoroacetic Acid: Superior Chromatographic Performance Trade-off Against MS Sensitivity

A 2021 systematic evaluation of mobile phase additives for LC-MS characterization of protein biopharmaceuticals identified difluoroacetic acid (DFA) as a promising alternative to TFA that provides improved MS sensitivity due to reduced ion suppression [1]. However, the study concluded that TFA remains the gold standard additive for HILIC-MS analysis, as DFA and other alternatives did not provide acceptable performance in HILIC mode [1]. For RPLC-MS applications, DFA offers an improved signal-to-noise ratio relative to TFA, but TFA maintains superior chromatographic performance in HILIC separations.

LC-MS Peptide Analysis Proteomics Method Development

TFA vs Longer-Chain Perfluorinated Acids: Distinct Selectivity for Oligoglycine Resolution

When TFA-based RP-HPLC fails to resolve co-eluting components, longer-chain perfluorinated carboxylic acids (pentafluoropropionic acid, heptafluorobutyric acid, perfluoropentanoic acid, perfluorohexanoic acid, and perfluoroheptanoic acid) provide alternative selectivity profiles [1]. A study demonstrated that increasing the ion-pairing agent n-alkyl chain length can resolve sample components that otherwise co-elute in the void volume of TFA-based separations, using an oligoglycine series as an example [1].

RP-HPLC Peptide Separation Ion-Pairing Chromatography Method Development

TFA in Solid-Phase Peptide Synthesis Cleavage: Reagent K Standard Performance

In Fmoc solid-phase peptide synthesis, TFA-based cleavage cocktails are the standard method for releasing synthesized peptides from solid-phase resins . Reagent K (82.5% TFA/5% phenol/5% water/5% thioanisole/2.5% ethanedithiol) represents an established standard for cleavage, yielding the desired peptide along with 22–30% of a Trp modification side product when Trp is unprotected [1]. The same study demonstrated that incorporating Fmoc-Trp(Boc) protection during synthesis with subsequent TFA cleavage reduced this side product to <5% of the crude product [1].

SPPS Fmoc Chemistry Peptide Synthesis Deprotection

Validated Application Scenarios for Trifluoroacetic Acid Based on Comparative Evidence


HPLC Method Development Requiring High-Resolution Peptide Separation

Based on direct comparative evidence showing 69–104% narrower peak widths for TFA versus formic acid [1], laboratories developing reversed-phase HPLC methods for complex peptide mixtures should select TFA as the mobile phase additive of choice. This is particularly critical for separations involving basic peptides with multiple positive charges, where TFA's silanol suppression capability prevents detrimental interactions that cause peak tailing [1]. Note that for LC-MS workflows, the improved resolution with TFA must be balanced against its known MS signal suppression effects.

HILIC-MS Analysis of Intact Protein Biopharmaceuticals

TFA remains the gold standard mobile phase additive for HILIC-MS analysis of intact proteins and complex biopharmaceuticals [2]. A 2021 systematic evaluation demonstrated that alternative additives including difluoroacetic acid, dichloroacetic acid, trichloroacetic acid, and methanesulfonic acid fail to provide acceptable chromatographic performance in HILIC mode [2]. Researchers and QC laboratories characterizing monoclonal antibodies and therapeutic proteins via HILIC-MS should retain TFA as the additive of choice.

Synthetic Workflows Requiring Facile Acid Removal Post-Reaction

Based on comparative boiling point data showing TFA's 72.4°C boiling point versus approximately 196°C for trichloroacetic acid and 194°C for dichloroacetic acid , TFA is the optimal strong acid for synthetic workflows requiring volatile acid removal. The >120°C lower boiling point enables straightforward rotary evaporation post-reaction, eliminating the need for neutralization or extraction steps required for TCA and DCA . This significantly reduces workup time and simplifies purification in multi-step organic syntheses and peptide cleavage protocols.

Fmoc Solid-Phase Peptide Synthesis with Reagent K Cleavage

For laboratories performing Fmoc solid-phase peptide synthesis, TFA-based Reagent K (82.5% TFA/5% phenol/5% water/5% thioanisole/2.5% ethanedithiol) provides an established, validated cleavage cocktail [3]. Comparative cleavage studies demonstrate that Reagent K yields reproducible results comparable to other TFA-based cocktails, while trialkylsilane-containing mixtures produce inferior recovery of desired peptide [3]. The established protocol recommends using high-purity TFA (>99%) and Fmoc-Trp(Boc) protection to minimize Trp modification side products to <5% [3].

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